Cas no 1330765-01-9 (tert-butyl 3-bromo-8,9-dihydro-5H-imidazo1,2-d1,4diazepine-7(6H)-carboxylate)

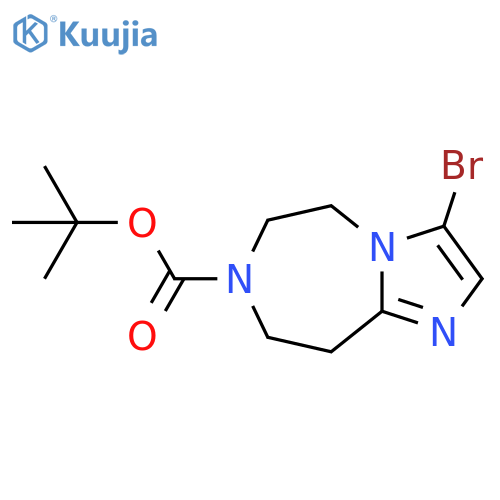

1330765-01-9 structure

商品名:tert-butyl 3-bromo-8,9-dihydro-5H-imidazo1,2-d1,4diazepine-7(6H)-carboxylate

CAS番号:1330765-01-9

MF:C12H18BrN3O2

メガワット:316.194221973419

CID:4584317

tert-butyl 3-bromo-8,9-dihydro-5H-imidazo1,2-d1,4diazepine-7(6H)-carboxylate 化学的及び物理的性質

名前と識別子

-

- Tert-Butyl 3-Bromo-8,9-Dihydro-5H-Imidazo[1,2-D][1,4]Diazepine-7(6H)-Carboxylate(WX141022)

- Tert-Butyl 3-Bromo-8,9-Dihydro-5H-Imidazo[1,2-D][1,4]Diazepine-7(6H)-Carboxylate

- 7H-Imidazo[1,2-d][1,4]diazepine-7-carboxylic acid, 3-bromo-5,6,8,9-tetrahydro-, 1,1-dimethylethyl ester

- tert-butyl 3-bromo-8,9-dihydro-5H-imidazo1,2-d1,4diazepine-7(6H)-carboxylate

-

- インチ: 1S/C12H18BrN3O2/c1-12(2,3)18-11(17)15-5-4-10-14-8-9(13)16(10)7-6-15/h8H,4-7H2,1-3H3

- InChIKey: VPOJINOXLDKIJR-UHFFFAOYSA-N

- ほほえんだ: N1(C(OC(C)(C)C)=O)CCC2=NC=C(Br)N2CC1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 3

tert-butyl 3-bromo-8,9-dihydro-5H-imidazo1,2-d1,4diazepine-7(6H)-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B588745-5mg |

tert-butyl 3-bromo-8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate |

1330765-01-9 | 5mg |

$ 70.00 | 2022-01-11 | ||

| Apollo Scientific | OR950176-100mg |

tert-Butyl 3-bromo-8,9-dihydro-5h-imidazo[1,2-d][1,4]diazepine-7(6h)-carboxylate |

1330765-01-9 | 100mg |

£356.00 | 2024-07-20 | ||

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB41436-1g |

Tert-Butyl 3-Bromo-8,9-Dihydro-5H-Imidazo[1,2-D][1,4]Diazepine-7(6H)-Carboxylate |

1330765-01-9 | 97% | 1g |

9019.00 | 2021-06-01 | |

| TRC | B588745-100mg |

tert-Butyl 3-Bromo-8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate |

1330765-01-9 | 100mg |

$ 816.00 | 2023-04-18 | ||

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB41436-0.25g |

Tert-Butyl 3-Bromo-8,9-Dihydro-5H-Imidazo[1,2-D][1,4]Diazepine-7(6H)-Carboxylate |

1330765-01-9 | 97% | 0.25g |

¥3605 | 2023-09-15 | |

| Apollo Scientific | OR950176-250mg |

tert-Butyl 3-bromo-8,9-dihydro-5h-imidazo[1,2-d][1,4]diazepine-7(6h)-carboxylate |

1330765-01-9 | 250mg |

£633.00 | 2024-07-20 | ||

| Chemenu | CM494080-1g |

tert-Butyl3-bromo-8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate |

1330765-01-9 | 95% | 1g |

$1118 | 2022-06-13 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB41436-0.25g |

Tert-Butyl 3-Bromo-8,9-Dihydro-5H-Imidazo[1,2-D][1,4]Diazepine-7(6H)-Carboxylate |

1330765-01-9 | 97% | 0.25g |

3605.00 | 2021-06-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1108487-100mg |

tert-Butyl 3-bromo-8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate |

1330765-01-9 | 95+% | 100mg |

¥3949.00 | 2024-08-09 | |

| TRC | B588745-250mg |

tert-Butyl 3-Bromo-8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate |

1330765-01-9 | 250mg |

$ 1688.00 | 2023-04-18 |

tert-butyl 3-bromo-8,9-dihydro-5H-imidazo1,2-d1,4diazepine-7(6H)-carboxylate 関連文献

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

1330765-01-9 (tert-butyl 3-bromo-8,9-dihydro-5H-imidazo1,2-d1,4diazepine-7(6H)-carboxylate) 関連製品

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 557-08-4(10-Undecenoic acid zinc salt)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量